![molecular formula C14H23NO3 B2400828 Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893572-34-4](/img/structure/B2400828.png)

Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

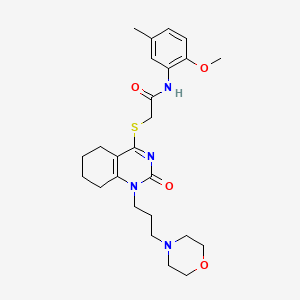

Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine is a chemical compound with the CAS Number: 893572-34-4 . It has a molecular weight of 253.34 and its IUPAC name is 2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 . This indicates that the molecule consists of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 253.34 . The InChI code is 1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 .Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the chemical , are highly versatile intermediates for the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and a range of aldehydes and ketones. The tert-butanesulfinyl group enhances the reactivity of imines, facilitates nucleophilic addition, and can be easily removed after the reaction. This methodology allows for the efficient synthesis of a wide variety of amines, including alpha-branched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Catalysis and Polymerization

Tert-butyl aminopyridinato complexes, including tert-butyl(4-methyl-pyridin-2-yl)amine derivatives, are used in catalysis and polymerization processes. They act as catalysts in Suzuki cross-coupling reactions for the activation of aryl chlorides and in the polymerization of hydrosilane towards soluble, linear poly(methylsilane). These aminopyridinato complexes show remarkable activity, making them valuable in synthetic chemistry and materials science (Deeken et al., 2006).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, structurally similar to the chemical , are utilized as building blocks in synthetic organic chemistry. These compounds are versatile and react with various nucleophiles, enabling modifications to the benzene ring through nucleophilic substitutions and radical reactions. The reactions lead to the formation of azocarboxamides and other derivatives, expanding the scope of chemical synthesis and applications (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Aminocarbonates

Tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine), prepared from tert-butylamine derivatives, serves as a compound for acylating amines. This compound is known for its rapid acylation of amines in both organic and aqueous solutions, indicating its potential utility in organic synthesis and pharmaceutical manufacturing (Harris & Wilson, 1983).

Safety and Hazards

Mechanism of Action

Target of Action

The compound “Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine” is a tertiary amine, which means it could potentially interact with a variety of biological targets. Tertiary amines are often involved in binding to receptors or enzymes in the body, acting as ligands .

Mode of Action

The mode of action would depend on the specific biological target of “this compound”. Generally, tertiary amines can act as bases, accepting protons and forming salts . They can also form hydrogen bonds with other molecules, which could be important in binding to biological targets .

Biochemical Pathways

Without specific information on the biological target of “this compound”, it’s difficult to say which biochemical pathways might be affected. Many drugs that contain tertiary amines are involved in pathways related to neurotransmission, as they can act on receptors in the nervous system .

Pharmacokinetics

Tertiary amines are often well absorbed in the body due to their ability to form salts and cross biological membranes . The specific adme (absorption, distribution, metabolism, and excretion) properties of “this compound” would depend on factors like its size, polarity, and the presence of metabolic enzymes that can modify it .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific biological target and mode of action. For example, if it acts on a receptor in the nervous system, it could potentially alter nerve signal transmission .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of “this compound”. For example, changes in pH can affect the protonation state of the amine group, potentially influencing its ability to bind to its target .

properties

IUPAC Name |

2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWCHZSXKNUUJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)

![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2400764.png)

![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)

![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)